molecular formula C8H4BrF3O3 B1273186 3-Bromo-5-(trifluoromethoxy)benzoic acid CAS No. 453565-90-7

3-Bromo-5-(trifluoromethoxy)benzoic acid

Cat. No.: B1273186
CAS No.: 453565-90-7
M. Wt: 285.01 g/mol
InChI Key: OYWFMHKHBDYTKB-UHFFFAOYSA-N
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Description

3-Bromo-5-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H4BrF3O3 It is characterized by the presence of a bromine atom and a trifluoromethoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(trifluoromethoxy)benzoic acid typically involves the bromination of a suitable precursor, followed by the introduction of the trifluoromethoxy group. One common method involves the bromination of 3-(trifluoromethoxy)benzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization or chromatography is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(trifluoromethoxy)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives, or reduced to alcohols or aldehydes.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products: The major products formed from these reactions include substituted benzoic acids, alcohols, aldehydes, and various aromatic compounds with extended conjugation.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer and Antimicrobial Properties

Recent studies have indicated that 3-Bromo-5-(trifluoromethoxy)benzoic acid exhibits promising anticancer and antimicrobial activities. The trifluoromethoxy group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy against various pathogens.

  • Case Study : A study published in Bioorganic Chemistry highlighted the synthesis of derivatives of benzoic acid, including this compound, which showed significant activity against ureolytic bacteria, making it a candidate for developing new antimicrobial agents .

Synthetic Intermediate in Pharmaceutical Development

2.1 Key Intermediate for SGLT2 Inhibitors

This compound serves as a crucial intermediate in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are important for diabetes management.

  • Synthesis Route : The compound can be synthesized through a multi-step process involving bromination and functional group transformations, leading to high-yield production suitable for industrial applications .

Table 1: Synthesis Overview of SGLT2 Inhibitors Using this compound

StepReaction TypeConditionsYield (%)
1BrominationRoom Temp85
2EsterificationReflux75
3HydrolysisAcidic Medium90

Material Science Applications

3.1 Development of Fluorinated Polymers

The incorporation of trifluoromethoxy groups into polymer matrices has been explored for enhancing thermal stability and chemical resistance.

  • Research Findings : Research has shown that polymers containing this compound exhibit improved properties for use in coatings and advanced materials .

Environmental Applications

4.1 Potential in Green Chemistry

The synthesis of fluorinated compounds like this compound can be aligned with green chemistry principles, focusing on reducing waste and using safer solvents.

  • Study Insights : A publication emphasized the importance of utilizing this compound in environmentally friendly synthetic pathways, particularly in the production of pharmaceuticals .

Mechanism of Action

The mechanism of action of 3-Bromo-5-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethoxy groups contribute to its reactivity and ability to form stable complexes with various biomolecules. The compound can inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • 3-Bromo-4-hydroxy-5-methoxy-benzoic acid
  • 1-Bromo-3,5-bis(trifluoromethyl)benzene
  • 4-Bromo-3-(methoxymethoxy)benzoic acid

Comparison: Compared to these similar compounds, 3-Bromo-5-(trifluoromethoxy)benzoic acid is unique due to the presence of both bromine and trifluoromethoxy groups on the benzoic acid core. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable intermediate in organic synthesis and material science.

Biological Activity

3-Bromo-5-(trifluoromethoxy)benzoic acid is an aromatic compound characterized by a bromine atom and a trifluoromethoxy group attached to a benzoic acid backbone. This compound has garnered attention in pharmaceutical research due to its potential biological activities, which are influenced by its unique structural features.

  • Molecular Formula : C₈H₄BrF₃O₂
  • Molecular Weight : 269.02 g/mol
  • CAS Number : 328-67-6

The trifluoromethoxy group enhances the compound's lipophilicity and may improve its pharmacokinetic properties, making it a candidate for various therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities, which can be categorized as follows:

1. Antimicrobial Properties

Studies have shown that compounds with trifluoromethoxy groups often exhibit enhanced antimicrobial activity. The presence of the bromine atom may also contribute to this effect by increasing the compound's reactivity against microbial membranes.

2. Enzyme Inhibition

This compound has been investigated for its potential to inhibit specific enzymes, including:

  • Cyclooxygenase (COX) : Inhibition of COX enzymes is linked to anti-inflammatory effects.
  • Lipoxygenase : Targeting lipoxygenase pathways can modulate inflammatory responses.

3. Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells and inhibition of tumor growth.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds, providing insights into the potential effects of this compound:

StudyFindings
Demonstrated antimicrobial activity against Gram-positive bacteria, suggesting potential use in developing new antibiotics.
Showed enzyme inhibition with IC50 values indicating significant potency in inhibiting COX pathways.
Reported anticancer effects in vitro, with evidence of reduced cell viability in breast cancer cell lines.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethoxy group significantly influences the biological activity of this compound. SAR studies indicate that:

  • Electron-Withdrawing Groups : The trifluoromethoxy group enhances electron deficiency, facilitating interactions with biological targets.
  • Bromine Substitution : The bromine atom may increase hydrophobic interactions, contributing to better binding affinities for target proteins.

Properties

IUPAC Name

3-bromo-5-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O3/c9-5-1-4(7(13)14)2-6(3-5)15-8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWFMHKHBDYTKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382337
Record name 3-Bromo-5-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

453565-90-7
Record name 3-Bromo-5-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-(trifluoromethoxy)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

4-Amino-3-bromo-5-trifluoromethoxybenzoic acid (1.5 g, 5 mmoles) was mixed with ethanol (15 mL) at 0° C. and then concentrated sulfuric acid (2.26 g, 10.2 mmoles) wad added. The sodium nitrite (0.38 g, 5.5 mmoles) water solution (1.2 mL) was added dropwise at 0° C. for 1 hour. After the reaction mixture was warmed to room temperature and then heated to reflux for 45 minutes, water was added. The mixture was extracted with dichloromethane. The dichloromethane layer was dried and concentrated. The residue was dissolved in 1M sodium hydroxide and extracted with ether. The aqueous solution was acidified with 2M HCl to pH=2 to give 3-bromo-5-trifluoromethoxybenzoic acid (1.08 g, 75.5%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
2.26 g
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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